![molecular formula C13H18BClO3 B1370826 2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 627525-96-6](/img/structure/B1370826.png)
2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CMTMD) is a synthetic compound that has been increasingly studied for its potential applications in a range of fields. It is a boron-containing compound, and its chemical structure consists of a boron atom and two oxygen atoms attached to a phenyl ring. CMTMD has been found to have a variety of properties, including a high degree of water solubility, low volatility, and low toxicity. These qualities make it an attractive candidate for use in a variety of scientific and industrial applications.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives : This compound is involved in the synthesis of various derivatives, such as mercapto- and piperazino-methyl-phenylboronic acid derivatives. These derivatives have shown inhibitory activity against serine proteases including thrombin, indicating potential biomedical applications (Spencer et al., 2002).
- Structural Analysis : The compound exhibits interesting structural characteristics, like a cis arrangement of boronate ester substituents and methoxyphenyl substituents, which may have implications in material science and chemistry (Clegg et al., 1996).
Applications in Material Science and Technology
- LCD Technology : Derivatives of this compound have been used to synthesize boron-containing polyenes, which are potential intermediates for creating new materials in liquid crystal display (LCD) technology (Das et al., 2015).
- Polymer Synthesis : It has been utilized in precision synthesis of polymers like poly(3-hexylthiophene), which is significant in the field of polymer science and engineering (Yokozawa et al., 2011).
Biological and Medical Research
- Neurodegenerative Diseases : Research is ongoing to test the biological efficacy of boron-containing stilbene derivatives synthesized using this compound for potential therapeutic applications in neurodegenerative diseases (Das et al., 2011).
- Detection in Living Cells : A derivative of this compound has been used to develop a pyrene-based probe for detecting hydrogen peroxide in living cells, highlighting its application in cellular biology (Nie et al., 2020).
Mechanism of Action
Mode of Action
Given its structural similarity to other compounds with antimicrobial and antitubercular activity, it may interact with key enzymes or proteins in these organisms, disrupting their normal function
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been shown to interfere with the synthesis of key biomolecules in bacteria and fungi, leading to their death
Result of Action
The result of the compound’s action is likely the inhibition of growth or killing of bacteria, fungi, and Mycobacterium tuberculosis, given its potential as an antimicrobial and antitubercular agent . .
properties
IUPAC Name |
2-(4-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)9-6-7-10(15)11(8-9)16-5/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAOYOWXKCYTSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623721 | |
Record name | 2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
627525-96-6 | |
Record name | 2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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